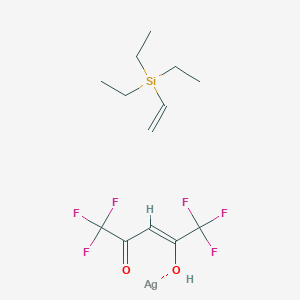

![molecular formula C9H19ClN2S B1143070 Hcl-val-psi[CS-N]-pyrrolidide CAS No. 184360-54-1](/img/structure/B1143070.png)

Hcl-val-psi[CS-N]-pyrrolidide

Overview

Description

Hcl-val-psi[CS-N]-pyrrolidide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a derivative of the neuropeptide substance P, which is involved in various physiological processes such as pain perception, inflammation, and mood regulation.

Scientific Research Applications

Hcl-val-psi[CS-N]-pyrrolidide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to selectively block the activity of neurokinin-1 (NK1) receptors, which are involved in the transmission of pain signals and the regulation of mood. This selective blocking activity makes Hcl-val-psi[CS-N]-pyrrolidide a potential candidate for the development of novel analgesic and antidepressant drugs.

Mechanism Of Action

Hcl-val-psi[CS-N]-pyrrolidide acts by binding to the NK1 receptors and preventing the activation of downstream signaling pathways. This blockade of NK1 receptors leads to a reduction in the transmission of pain signals and the regulation of mood. The selective blocking activity of Hcl-val-psi[CS-N]-pyrrolidide makes it a promising therapeutic agent for the treatment of chronic pain and depression.

Biochemical And Physiological Effects

Hcl-val-psi[CS-N]-pyrrolidide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the release of inflammatory mediators such as cytokines and chemokines, which are involved in the development of chronic pain and depression. Hcl-val-psi[CS-N]-pyrrolidide has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood.

Advantages And Limitations For Lab Experiments

Hcl-val-psi[CS-N]-pyrrolidide has several advantages for lab experiments. It is highly selective for NK1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. Hcl-val-psi[CS-N]-pyrrolidide is also stable and can be easily synthesized using SPPS techniques. However, one limitation of Hcl-val-psi[CS-N]-pyrrolidide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the use of Hcl-val-psi[CS-N]-pyrrolidide in scientific research. One potential direction is the development of novel analgesic and antidepressant drugs based on the selective blocking activity of Hcl-val-psi[CS-N]-pyrrolidide. Another direction is the exploration of the role of NK1 receptors in various physiological processes, such as inflammation and immune function. Additionally, the use of Hcl-val-psi[CS-N]-pyrrolidide in combination with other compounds may lead to the development of more effective therapies for chronic pain and depression.

Conclusion

Hcl-val-psi[CS-N]-pyrrolidide is a promising compound for scientific research due to its selective blocking activity of NK1 receptors. It has potential applications in the development of novel analgesic and antidepressant drugs and the exploration of the role of NK1 receptors in various physiological processes. Despite its low solubility in aqueous solutions, Hcl-val-psi[CS-N]-pyrrolidide has several advantages for lab experiments, such as its stability and ease of synthesis using SPPS techniques. Further research on Hcl-val-psi[CS-N]-pyrrolidide may lead to the development of more effective therapies for chronic pain and depression.

Synthesis Methods

Hcl-val-psi[CS-N]-pyrrolidide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the assembly of amino acids in a stepwise manner, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. The final product is obtained by removing the protective groups and purifying the peptide using high-performance liquid chromatography (HPLC).

properties

IUPAC Name |

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutane-1-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S.ClH/c1-7(2)8(10)9(12)11-5-3-4-6-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXYFAHZOKLFNH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=S)N1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=S)N1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718685 | |

| Record name | (2S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hcl-val-psi[CS-N]-pyrrolidide | |

CAS RN |

184360-54-1 | |

| Record name | (2S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)butane-1-thione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one](/img/structure/B1142999.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B1143001.png)

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)

![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)